molecular formula C16H14N2O5 B4286395 3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID

3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID

Cat. No.: B4286395
M. Wt: 314.29 g/mol
InChI Key: CADIHHXPLMTZDL-UHFFFAOYSA-N
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Description

3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID is an organic compound that features a benzoic acid core with a methoxycarbonylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-(methoxycarbonyl)phenylamine: This can be achieved by reacting 4-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The 4-(methoxycarbonyl)phenylamine is then coupled with isocyanatobenzoic acid under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxycarbonyl)phenylboronic acid
  • 4-carboxyphenylboronic acid
  • 4-methoxycarbonylbenzeneboronic acid

Uniqueness

3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which provide distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(4-methoxycarbonylphenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-15(21)10-5-7-12(8-6-10)17-16(22)18-13-4-2-3-11(9-13)14(19)20/h2-9H,1H3,(H,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIHHXPLMTZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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